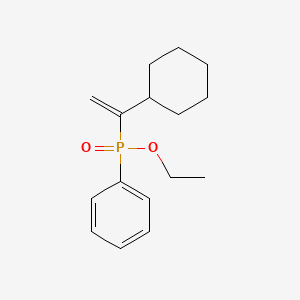
Ethyl (1-cyclohexylethenyl)phenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1-cyclohexylethenyl)phenylphosphinate is an organophosphorus compound with the molecular formula C16H23O2P It is characterized by the presence of a phosphinate group attached to a phenyl ring, which is further substituted with an ethyl group and a cyclohexylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (1-cyclohexylethenyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of a base such as pyridine . Another method includes the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require controlled conditions, including specific temperatures and catalysts, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1-cyclohexylethenyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenyl derivatives. These products can be further utilized in various chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
Ethyl (1-cyclohexylethenyl)phenylphosphinate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl (1-cyclohexylethenyl)phenylphosphinate involves its interaction with molecular targets through its phosphinate group. This group can form strong bonds with various substrates, facilitating chemical transformations. The compound’s effects are mediated through pathways involving the formation of phosphine oxides and other reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Ethyl (1-cyclohexylethenyl)phenylphosphinate can be compared with other similar compounds such as:
Ethyl phenylphosphinate: Lacks the cyclohexylethenyl group, making it less sterically hindered and potentially less reactive.
Phenylphosphinic acid ethyl ester: Similar structure but without the cyclohexylethenyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
87989-29-5 |
|---|---|
Molekularformel |
C16H23O2P |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
[1-cyclohexylethenyl(ethoxy)phosphoryl]benzene |
InChI |
InChI=1S/C16H23O2P/c1-3-18-19(17,16-12-8-5-9-13-16)14(2)15-10-6-4-7-11-15/h5,8-9,12-13,15H,2-4,6-7,10-11H2,1H3 |
InChI-Schlüssel |
GZVOHRBMJNWPGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC=C1)C(=C)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


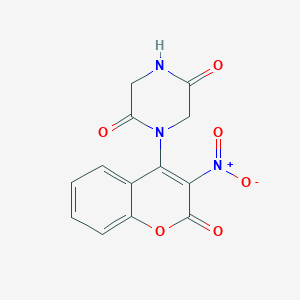

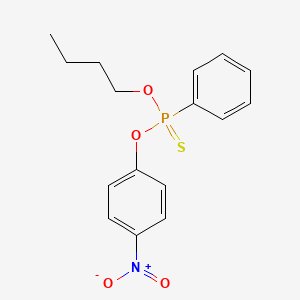
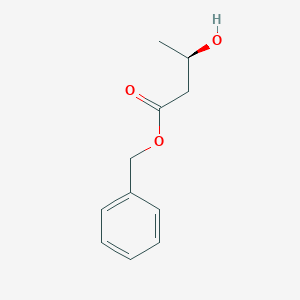
![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)


![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)
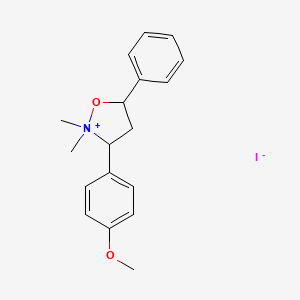
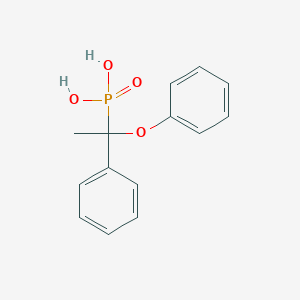

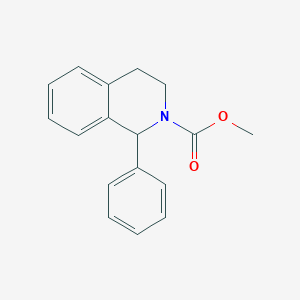
![3-[Diethyl(fluoro)silyl]propan-1-amine](/img/structure/B14386112.png)
![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)
